2-(Pyrrolidin-1-yl)pyridin-4-amine

Descripción general

Descripción

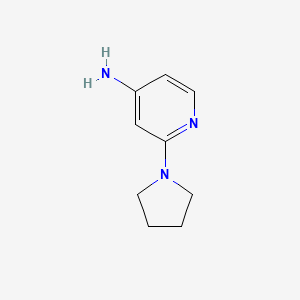

2-(Pyrrolidin-1-yl)pyridin-4-amine: is a heterocyclic compound that features a pyridine ring substituted with a pyrrolidine group at the 2-position and an amine group at the 4-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Direct Amination: One common method involves the direct amination of 2-chloropyridine with pyrrolidine. This reaction typically requires a base such as potassium carbonate and a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Reductive Amination: Another route is the reductive amination of 2-pyridinecarboxaldehyde with pyrrolidine in the presence of a reducing agent such as sodium triacetoxyborohydride.

Cyclization Reactions: Cyclization of appropriate precursors can also yield 2-(Pyrrolidin-1-yl)pyridin-4-amine. For example, starting from 4-aminopyridine, a cyclization reaction with a suitable reagent can introduce the pyrrolidine ring.

Industrial Production Methods

Industrial production often scales up these laboratory methods, optimizing reaction conditions for higher yields and purity. Continuous flow reactors and automated synthesis platforms are commonly employed to ensure consistent quality and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the pyridine ring, converting it to piperidine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the 4-position, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) for oxidation.

Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction.

Nucleophiles: Amines, thiols, or alkoxides for substitution reactions.

Major Products

Oxidation: N-oxide derivatives.

Reduction: Piperidine derivatives.

Substitution: Various substituted pyridines depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry

In organic synthesis, 2-(Pyrrolidin-1-yl)pyridin-4-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology and Medicine

This compound has shown potential in medicinal chemistry as a scaffold for drug development. It can interact with various biological targets, making it a candidate for the development of pharmaceuticals, particularly in the areas of neurology and oncology.

Industry

In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. Its reactivity and stability make it suitable for large-scale chemical manufacturing processes.

Mecanismo De Acción

The mechanism by which 2-(Pyrrolidin-1-yl)pyridin-4-amine exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, modulating their activity. For example, it can inhibit certain enzymes by mimicking the natural substrate, thereby blocking the enzyme’s active site.

Comparación Con Compuestos Similares

Similar Compounds

2-(Pyrrolidin-1-yl)pyrimidine: Similar in structure but with a pyrimidine ring instead of a pyridine ring.

4-(Pyrrolidin-1-yl)pyridine: Similar but with the pyrrolidine group at the 4-position instead of the 2-position.

2-(Morpholin-4-yl)pyridine: Similar but with a morpholine ring instead of a pyrrolidine ring.

Uniqueness

2-(Pyrrolidin-1-yl)pyridin-4-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness can lead to different biological activities and reactivity profiles compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Actividad Biológica

Overview

2-(Pyrrolidin-1-yl)pyridin-4-amine, also known as 2-PY-4-NH2, is a compound characterized by the presence of a pyridine ring fused with a pyrrolidine ring and an amine group. This unique structure suggests significant potential in medicinal chemistry, particularly due to its interactions with various biological targets. This article explores the biological activity of this compound, focusing on its enzyme modulation, receptor interactions, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound consists of:

- A pyridine ring (six-membered aromatic ring containing one nitrogen atom).

- A pyrrolidine ring (five-membered saturated ring containing one nitrogen atom).

- An amine group attached to the fourth carbon of the pyridine ring.

Enzyme Modulation

One of the notable biological activities of this compound is its ability to modulate enzyme activity. It has been identified as an inhibitor of collagen prolyl-4-hydroxylase , an enzyme crucial for collagen synthesis. This inhibition may have implications in conditions related to fibrosis and tissue repair .

Receptor Interactions

The compound has shown potential interactions with selective androgen receptors , which could be leveraged in therapeutic applications targeting muscle growth and metabolic disorders. The modulation of these receptors may also influence pathways related to detoxification processes and gene expression .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-(Pyrrolidin-1-yl)pyridin-2-amine | Pyridine ring with pyrrolidine substitution | Primarily studied for different receptor interactions |

| 4-(Pyrrolidin-3-yl)pyridine hydrochloride | Similar pyridine structure | Focus on different biological pathways |

| 3-(Pyrrolidin-2-yl)pyridine | Pyridine ring with a different substitution | Investigated for distinct pharmacological properties |

While these compounds share structural similarities, this compound is unique due to its specific interactions with androgen receptors and collagen-related enzymes, positioning it as a valuable candidate for therapeutic research .

In Vitro Studies

Research has indicated that similar pyridine-pyrrolidine structures have been evaluated for their biological activities. For example, a study focused on a series of pyrazine analogues demonstrated impressive in vitro antiplasmodial activity against multidrug-resistant strains of Plasmodium falciparum, suggesting that structural modifications can lead to significant biological effects .

Future Directions

The synthesis and exploration of this compound in various biological contexts remain crucial. Future studies should focus on:

- Detailed pharmacokinetic profiling.

- In vivo efficacy assessments.

- Exploration of its role in metabolic disorders and muscle growth regulation.

Propiedades

IUPAC Name |

2-pyrrolidin-1-ylpyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3/c10-8-3-4-11-9(7-8)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBSQRSAMKYIVHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.